N-Ethyltoluenesulfonamide (o-and p-mixture)
Overview
Description
N-Ethyltoluenesulfonamide (NETSA) is an organic compound with the molecular formula C9H13NO2S . It is also known by other names such as N-Ethyl-2-methylbenzenesulfonamide and N-Ethyl-o-toluenesulfonamide .
Molecular Structure Analysis
The molecular structure of N-Ethyltoluenesulfonamide consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 199.270 Da .Physical And Chemical Properties Analysis
N-Ethyltoluenesulfonamide is a liquid at 20 degrees Celsius . It has a specific gravity of 1.21 and a refractive index of 1.54 . The molecular weight of N-Ethyltoluenesulfonamide is 199.27 g/mol .Scientific Research Applications
Biotransformation and Environmental Presence
- Studies have demonstrated the biotransformation pathways of perfluorooctanesulfonamides, compounds structurally related to N-Ethyltoluenesulfonamide, highlighting how these substances are metabolized in organisms and their presence in the environment. For instance, N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide has been shown to be converted to perfluorooctanesulfonate (PFOS) in experimental animals, a process that contributes to the accumulation of PFOS in the environment (Xu et al., 2004). This study elucidates the metabolic pathways involved in the degradation of such compounds, which is crucial for understanding their environmental impact and persistence.
Effects on Biological Systems
- Research on various sulfonamide compounds, including those structurally related to N-Ethyltoluenesulfonamide, has shed light on their potential biological effects. For example, the study of the antiozonant and research tool ethylene diurea (EDU), a compound used to protect plants from ozone damage, hints at its mode of action and potential toxicity at high concentrations. This research suggests that while EDU can have protective effects against ozone, it may exhibit toxicity to organisms such as Lemna minor L. at concentrations greater than 593 mg L^(-1), indicating a need for careful application in environmental settings (Agathokleous et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-2-methylbenzenesulfonamide;N-ethyl-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9;1-3-10-13(11,12)9-7-5-4-6-8(9)2/h2*4-7,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLSDSKPHLCUTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)C.CCNS(=O)(=O)C1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-methylbenzenesulfonamide;N-ethyl-4-methylbenzenesulfonamide | |
CAS RN |
26914-52-3 | |
Record name | Benzenesulfonamide, N-ethyl-ar-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026914523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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